1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine
Overview
Description
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is a heterocyclic compound that contains a thiophene ring, a pyrazole ring, and a piperazine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of physiological and pharmacological activities . Thiophene derivatives also play a vital role in medicinal chemistry with a variety of biological effects .
Mode of Action
It’s known that pyrazole derivatives can provide diverse functionality and stereochemical complexity in a five-membered ring structure . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
Biochemical Pathways
It’s known that pyrazole and thiophene derivatives can affect a wide range of biochemical pathways due to their diverse functionality .
Pharmacokinetics
It’s worth noting that the physicochemical properties of similar compounds have been evaluated in silico, and it was found that all compounds should present good passive oral absorption .
Result of Action
It’s known that some pyrazole and thiophene derivatives have shown promising anticancer activities .
Biochemical Analysis
Biochemical Properties
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, such as topoisomerases and kinases . The compound’s interaction with these enzymes leads to the disruption of DNA replication and cell division, thereby exhibiting potential anticancer properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway . Additionally, it affects the expression of genes involved in cell cycle regulation, leading to cell cycle arrest at the G2/M phase .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active sites of target enzymes, inhibiting their activity. For example, its binding to topoisomerase II prevents the enzyme from relieving torsional strain in DNA during replication, leading to DNA damage and cell death . Furthermore, the compound can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-3-yl)-1H-pyrazol-5-yl)piperazine typically involves the formation of the pyrazole ring followed by the introduction of the thiophene and piperazine moieties. One common method involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane. Finally, the piperazine ring is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-(thiophen-3-yl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a piperazine ring.
1-(Thiophen-3-yl)-3-(4-methylpiperazin-1-yl)-1H-pyrazole: Similar structure but with a methyl group on the piperazine ring.
Uniqueness
1-(3-(Thiophen-3-yl)-1H-pyrazol-5-yl)piperazine is unique due to the specific combination of the thiophene, pyrazole, and piperazine rings, which can confer distinct biological activities and chemical reactivity. This unique structure allows for diverse applications in various fields, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-(5-thiophen-3-yl-1H-pyrazol-3-yl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-6-16-8-9(1)10-7-11(14-13-10)15-4-2-12-3-5-15/h1,6-8,12H,2-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUUDWRWWYMEYFW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NNC(=C2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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